3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
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Description
3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C14H15BrClNO and its molecular weight is 328.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.00255 g/mol and the complexity rating of the compound is 367. The solubility of this chemical has been described as 8.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry and Reactivity
The study of photochemistry and the reactivity of related chemical structures, such as 4-chloroaniline derivatives, provides insight into the generation and behavior of phenyl cations under photolysis. Such research highlights the formation of complex structures and the potential for various chemical reactions, including electrophilic substitution and addition reactions, indicating a broad spectrum of chemical reactivity that could be relevant to the study of 3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one (B. Guizzardi et al., 2001).
Crystal Structure Analysis
Research on compounds with similar structural features, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)‐urea, has been conducted to understand their crystal structure and molecular interactions. These studies offer foundational knowledge for analyzing the structural characteristics and potential applications of this compound in materials science or pharmaceuticals (B. Yamin & A. Mardi, 2003).
Fluorescent Probes and Sensing Applications
The development of fluorescent probes for detecting metal ions and amino acids showcases the versatility of cyclohexenone derivatives in creating sensitive and selective sensors for environmental and biomedical applications. This research avenue could be explored with this compound to develop new sensing materials or diagnostic tools (Chaoxia Guo et al., 2014).
Synthesis and Characterization
Studies on the synthesis and characterization of related cyclohexenone compounds provide a basis for understanding the chemical properties and reactivity of this compound. These investigations are crucial for identifying potential applications in synthetic organic chemistry, materials science, and pharmaceutical development (Shi et al., 2007).
Anticonvulsant Properties
Research into the anticonvulsant properties of enaminones and related structures offers insight into the therapeutic potential of cyclohexenone derivatives. This area of study could inform the development of novel pharmaceutical agents based on the chemical framework of this compound, targeting neurological disorders and conditions (M. Kubicki et al., 2000).
Properties
IUPAC Name |
3-(3-bromo-4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-13(16)12(15)6-9/h3-6,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWPJPWDVIJWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642400 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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